4-Ethoxy-4-oxobutanoic anhydride
Description
Properties
Molecular Formula |
C12H18O7 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-O-(4-ethoxy-4-oxobutanoyl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C12H18O7/c1-3-17-9(13)5-7-11(15)19-12(16)8-6-10(14)18-4-2/h3-8H2,1-2H3 |
InChI Key |
RTIAVRVBBNQZIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)OC(=O)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-Oxobutanoic Acid with Ethanol
One of the primary synthetic routes involves the esterification of 4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is conducted under reflux to ensure complete conversion of the acid to the corresponding ethyl ester intermediate, which subsequently undergoes dehydration to form the anhydride.
| Parameter | Conditions | Notes |
|---|---|---|
| Reactants | 4-Oxobutanoic acid, Ethanol | Molar ratio optimized for esterification |
| Catalyst | Concentrated sulfuric acid | Strong acid to catalyze esterification |
| Temperature | Reflux (~78 °C) | Ensures complete reaction |
| Reaction Time | Several hours (varies by scale) | Monitored for completion |
| Work-up | Removal of water, purification | Isolation of anhydride form |
This method is straightforward and widely used for laboratory-scale synthesis, providing good yields of the ethoxy-substituted anhydride.
Conversion of 4-Oxobutanoic Acid to Anhydride Using Acetic Anhydride
An alternative approach utilizes acetic anhydride as a dehydrating agent to convert 4-oxobutanoic acid directly into its anhydride form. This reaction typically requires elevated temperatures to facilitate water removal and drive the equilibrium toward anhydride formation.
| Parameter | Conditions | Notes |
|---|---|---|
| Reactants | 4-Oxobutanoic acid, Acetic anhydride | Acetic anhydride acts as both reagent and dehydrating agent |
| Temperature | Elevated (often 80–120 °C) | Promotes dehydration |
| Reaction Time | 1–4 hours | Dependent on scale and desired yield |
| Catalyst | Sometimes acid catalysts (e.g., pyridine) | To enhance reaction rate |
| Work-up | Removal of excess reagents, purification | Isolation of 4-ethoxy-4-oxobutanoic anhydride |
This method is advantageous for industrial applications due to its efficiency and scalability.
Industrial Continuous Flow Processes
In industrial settings, continuous flow synthesis is employed to enhance efficiency, yield, and safety. Continuous flow reactors allow precise control of temperature, reaction time, and mixing, which optimizes the production of 4-ethoxy-4-oxobutanoic anhydride. Catalytic systems may be optimized to reduce by-products and energy consumption.
| Feature | Description | Benefits |
|---|---|---|
| Reactor Type | Continuous flow reactor | Enhanced control, scalability |
| Catalysts | Strong acid catalysts or Lewis acids | Improved reaction rates and selectivity |
| Reaction Monitoring | Inline spectroscopy or chromatography | Real-time quality control |
| Product Isolation | Continuous extraction and purification | High purity, reduced waste |
This approach is preferred for large-scale manufacturing.
Chemical Reaction Analysis Relevant to Preparation
Lewis acid catalysis, such as with aluminum chloride, is notable in related Friedel–Crafts acylation reactions involving succinic anhydride derivatives, suggesting potential catalytic strategies for anhydride synthesis.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|
| Esterification with Ethanol | 4-Oxobutanoic acid, Ethanol, H2SO4 | Reflux, several hours | High | Lab-scale | Straightforward, classical |
| Dehydration with Acetic Anhydride | 4-Oxobutanoic acid, Acetic anhydride | Elevated temperature (80–120 °C) | High | Industrial and lab-scale | Efficient for anhydride formation |
| Continuous Flow Industrial Process | Catalysts, optimized conditions | Controlled temperature and flow | Very High | Industrial | Scalable, efficient |
| Related Ester Formation (Pyridine reflux) | Succinic anhydride, ethylene glycol, pyridine | Reflux, 16 h | 95 | Lab-scale | Demonstrates esterification principles |
Summary of Research Findings
- The preparation of 4-ethoxy-4-oxobutanoic anhydride primarily relies on esterification of 4-oxobutanoic acid with ethanol, followed by dehydration to form the anhydride.
- Acetic anhydride serves as an effective dehydrating agent for direct conversion of the acid to the anhydride, especially under elevated temperatures.
- Industrial synthesis benefits from continuous flow processes and Lewis acid catalysis for improved yield and scalability.
- Related synthetic strategies involving succinic anhydride and alcohols under reflux with pyridine provide insight into esterification and anhydride formation chemistry.
- Lewis acid catalysts such as aluminum chloride have been demonstrated to facilitate high-yield reactions in related compounds, suggesting potential utility in anhydride synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-oxobutanoic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-ethoxy-4-hydroxybutanoic acid.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-4-oxobutanoic anhydride is an organic compound with the molecular formula and a molecular weight of approximately 146.14 g/mol . It is a fatty acid ester, characterized as a carboxylic ester derivative of a fatty acid, featuring an ethoxy group and a keto group on a butanoic acid backbone .
Applications
- Organic Synthesis and Medicinal Chemistry: Due to the presence of the ethoxy group, 4-Ethoxy-4-oxobutanoic anhydride can be applied in organic synthesis and medicinal chemistry due to its reactivity.
- Preparation of Acrylic Acid Derivatives: 4-Ethoxy-4-oxobutylzinc bromide, derived from 4-Ethoxy-4-oxobutanoic anhydride, can be used as an intermediate in key synthetic steps for preparing acrylic acid derivatives, such as EP3 receptor antagonists .
- Synthesis of Multi-Substituted Haloalkenes: 4-Ethoxy-4-oxobutylzinc bromide can also be used as a substrate in synthesizing multi-substituted haloalkenes by reacting with 1-haloalkenes via Negishi cross-coupling reaction .
- Metabolomic Studies: 4-Ethoxy-4-oxobutanoic acid, closely related to the anhydride, is found in human saliva, suggesting its involvement in metabolic pathways. It can be analyzed using solid-phase extraction techniques combined with GC-MS/MS and GC×GC/TOF-MS to study volatile aroma profiles in substances like wine .
Further Research
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-oxobutanoic anhydride involves its reactivity with nucleophiles and electrophiles. The ethoxy group and the ketone functional group are key sites for chemical reactions. In biological systems, the compound may undergo enzymatic hydrolysis to release 4-oxobutanoic acid and ethanol, which can then participate in further metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Anhydrides
4-Chloro-4-oxobutanoic Acid
Structural Differences: Replaces the ethoxy group with a chlorine atom. Reactivity: The electron-withdrawing chlorine increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions compared to the ethoxy variant. Applications: Primarily serves as an intermediate in pharmaceutical synthesis. Nomenclature: Named using IUPAC binary nomenclature rules, as exemplified in .
Methylsuccinic Anhydride (CAS 4100-85-5)
Structural Differences : Features a methyl group (-CH₃) on the succinic anhydride backbone.
Physical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆O₃ |
| Boiling Point | 238°C |
| Appearance | Colorless to pale yellow liquid |
| Purity | ≥93% |
Applications : Used in polymer modification and specialty chemical synthesis .
Succinic Anhydride
Structural Differences : Lacks substituents on the butanedioic anhydride backbone.
Synthesis : Produced via dehydration of succinic acid or catalytic hydrogenation of maleic anhydride, the latter being cost-effective and energy-efficient .
Applications : Key raw material for resins, plasticizers, and biodegradable polymers.
Comparison with Industrial Anhydrides
Phthalic Anhydride
Structural Differences : Aromatic dicarboxylic anhydride derived from o-xylene oxidation.
Reactivity : Undergoes hydrolysis to phthalic acid and participates in electrophilic substitutions due to its aromatic ring.
Applications :
- Primary component in phthalate plasticizers (e.g., PVC production).
- Alkyd resin synthesis for coatings and adhesives .
Acetic Anhydride
Structural Differences : Simplest carboxylic anhydride, with two acetyl groups.
Reactivity : Highly reactive in acetylation reactions; hydrolyzes rapidly to acetic acid.
Physical Properties :
| Property | Value |
|---|---|
| Molecular Formula | (CH₃CO)₂O |
| Boiling Point | 139.8°C |
| Odor | Pungent, vinegar-like |
Functional and Application-Based Comparisons
Role in Ester Formation
- 4-Ethoxy-4-oxobutanoic Anhydride: In wine fermentation, yeast strains like S. cerevisiae UMY255 produce higher concentrations (78.7 mg/L in red wine vs. 17.4 mg/L in white wine) .
- Succinic Anhydride : Generates diesters (e.g., diethyl succinate) during storage, though less prevalent in young wines .
Thermal and Chemical Stability
- Phthalic Anhydride : Superior thermal stability (decomposition >300°C) due to aromaticity, ideal for high-temperature plastics.
- Methylsuccinic Anhydride : Moderate stability (boiling point 238°C), suitable for solvent-based reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
